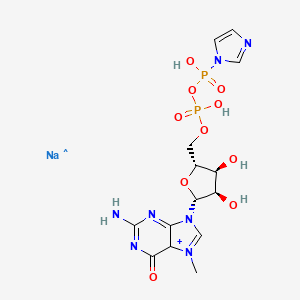

CID 169488340

Descripción

The compound with the identifier “CID 169488340” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)

Propiedades

Fórmula molecular |

C14H20N7NaO10P2+ |

|---|---|

Peso molecular |

531.29 g/mol |

InChI |

InChI=1S/C14H19N7O10P2.Na/c1-19-6-21(11-8(19)12(24)18-14(15)17-11)13-10(23)9(22)7(30-13)4-29-33(27,28)31-32(25,26)20-3-2-16-5-20;/h2-3,5-10,13,22-23H,4H2,1H3,(H3-,15,18,24,25,26,27,28);/p+1/t7-,8?,9-,10-,13-;/m1./s1 |

Clave InChI |

YUTXTFZMYIGWNJ-HCKRCJGQSA-O |

SMILES isomérico |

C[N+]1=CN(C2=NC(=NC(=O)C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |

SMILES canónico |

C[N+]1=CN(C2=NC(=NC(=O)C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |

Origen del producto |

United States |

Análisis De Reacciones Químicas

CID 169488340 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

CID 169488340 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Biology: It may be used in studies involving biochemical pathways and molecular interactions.

Industry: It can be used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action for CID 169488340 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes.

Comparación Con Compuestos Similares

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this compound.

Q & A

Basic: How should I formulate a research question for studying CID 169488340's mechanism of action?

Answer:

Begin by defining the problem (e.g., gaps in understanding this compound's molecular interactions) using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Example:

- "How does this compound modulate [specific pathway/receptor] in [cell type/model], and how does this differ from existing inhibitors?"

Ensure the question is measurable (e.g., via biochemical assays or computational docking studies) and aligns with prior literature .

Advanced: How can I design experiments to resolve contradictory data on this compound’s efficacy across different biological models?

Answer:

Adopt a multi-method validation approach :

- Triangulate data using orthogonal techniques (e.g., SPR for binding affinity, in vitro functional assays, and in silico simulations) .

- Control for variables such as cell-line specificity, assay conditions (pH, temperature), and batch-to-batch compound variability .

- Apply statistical rigor : Use power analysis to determine sample size and Bayesian methods to assess conflicting probabilities . Document all parameters in a searchable log for reproducibility .

Basic: What methodologies are recommended for a systematic literature review on this compound?

Answer:

- Keyword strategy : Combine terms like "this compound", "structure-activity relationship", and "[target protein/pathway]" with Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder .

- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with mechanistic insights over descriptive reports. Track sources using citation managers (EndNote, Zotero) .

- Gap analysis : Use tools like VOSviewer to map research trends and identify understudied areas (e.g., off-target effects or metabolic stability) .

Advanced: How do I address ethical and reproducibility challenges when transitioning this compound studies to human-derived samples?

Answer:

- Ethical compliance : Follow IRB protocols for human subject research, including informed consent and data anonymization .

- Reproducibility safeguards :

Basic: What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

Answer:

- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) in GraphPad Prism or R.

- Error analysis : Calculate 95% confidence intervals for IC50/EC50 values and assess normality with Shapiro-Wilk tests .

- Comparative statistics : Apply ANOVA for multi-group comparisons or Mann-Whitney U tests for nonparametric data .

Advanced: How can I optimize computational modeling for this compound’s binding kinetics while minimizing overfitting?

Answer:

- Model selection : Compare molecular dynamics (MD) simulations, QSAR, and docking algorithms (AutoDock, Schrödinger) using cross-validation (e.g., k-fold) .

- Parameter constraints : Fix experimentally validated variables (e.g., binding site residues) and test free-energy perturbation (FEP) for accuracy .

- Avoid overfitting : Use AIC/BIC metrics to penalize overly complex models and validate predictions with wet-lab assays .

Basic: How do I structure a research proposal for funding studies on this compound?

Answer:

Follow a standardized outline :

Background : Summarize this compound’s relevance, citing key studies .

Hypotheses : Clearly state testable predictions (e.g., "this compound exhibits pH-dependent inhibition").

Methods : Detail experimental workflows, including controls and statistical plans .

Broader impacts : Highlight translational potential (e.g., therapeutic applications) and alignment with funding priorities .

Advanced: What strategies mitigate bias in high-throughput screening (HTS) data for this compound derivatives?

Answer:

- Blinding : Use automated liquid handlers and blinded data analysis pipelines.

- Data normalization : Apply Z-score or plate-based normalization to correct for batch effects .

- False discovery control : Adjust p-values using Benjamini-Hochberg correction and validate hits with secondary assays .

Basic: How to ensure reproducibility in synthesizing this compound analogs?

Answer:

- Protocol documentation : Specify reaction conditions (solvent, temperature, catalysts) and purification methods (HPLC, NMR) .

- Batch records : Track synthetic yields, purity (>95% by LC-MS), and storage conditions (-80°C under argon) .

- Third-party validation : Share samples with collaborators for independent verification .

Advanced: How can I integrate multi-omics data to study this compound’s polypharmacology?

Answer:

- Data integration platforms : Use tools like Cytoscape for network pharmacology or MetaboAnalyst for metabolic pathway mapping .

- Machine learning : Train ensemble models on transcriptomic/proteomic datasets to predict off-target interactions .

- Validation : Confirm predictions with CRISPR-Cas9 knockouts or chemical proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.